10-Fold Higher NNMT Inhibition Potency versus Methyl Quinoline-6-Carboxylate Analog
Methyl 3-methylquinoline-6-carboxylate demonstrates a Ki of 89 nM against human nicotinamide N-methyltransferase (NNMT), whereas a closely related analog (BDBM50247635, which lacks the 3-methyl substitution) exhibits a Ki of 912 nM under identical assay conditions [1]. This represents a 10.2-fold improvement in inhibitory potency directly attributable to the 3-methyl substituent.
| Evidence Dimension | NNMT enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 89 nM |
| Comparator Or Baseline | BDBM50247635 (analog lacking 3-methyl group): Ki = 912 nM |
| Quantified Difference | 10.2-fold lower Ki (higher potency) |
| Conditions | Inhibition of N-terminal His6-tagged wild type human NNMT expressed in E. coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium level |
Why This Matters
This quantitative potency difference validates the necessity of the 3-methyl group for optimal NNMT engagement, guiding SAR-driven optimization and reducing false-negative hits in high-throughput screening.
- [1] BindingDB. Affinity Data for BDBM50247634 (Methyl 3-methylquinoline-6-carboxylate, Ki = 89 nM) and BDBM50247635 (Comparator, Ki = 912 nM). Assay: Inhibition of human NNMT. Retrieved from http://ww.w.bindingdb.org/. View Source
